molecular formula C21H29ClO2 B1253253 6'-Chloroaureol

6'-Chloroaureol

Cat. No. B1253253
M. Wt: 348.9 g/mol
InChI Key: WTHNHDFNKOVPBI-LNWOYWOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Chloroaureol is a natural product found in Smenospongia aurea and Hymeniacidon perlevis with data available.

Scientific Research Applications

Gold Catalysis in Water

Chloroauric acid (HAuCl4), a catalyst in water, has been utilized for the stereoselective cycloisomerization of various functionalized allenes, forming five- or six-membered heterocycles. This process is more environmentally friendly compared to traditional gold catalysts in organic solvents, and the gold catalyst can be reused after complete substrate conversion (Winter & Krause, 2009).

Sponge-Derived Natural Compounds

6'-Chloroaureol, isolated from the Jamaican sponge Smenospongia aurea, has been identified along with other indole alkaloids. These compounds, including 6'-chloroaureol, exhibit significant antimalarial and antimycobacterial activity. Additionally, certain derivatives show activity against the Plasmodium enzyme plasmepsin II and bind to human serotonin 5-HT2 receptor subtypes (Hu et al., 2002).

Ultrasound-Enhanced Advanced Oxidation Processes

Ultrasound-enhanced zero-valent iron (Fe0)/EDTA/air systems have been used for the efficient degradation of organic compounds like 2,4,6-trichlorophenol. This technology represents a promising approach for high-efficiency degradation of organic matter and deep environmental purification, potentially relevant to compounds like 6'-chloroaureol (Liu et al., 2021).

Chemical Analysis and Identification

Studies have focused on identifying causes of taints and off-flavours in wines, where compounds like 6-chloro-ortho-cresol have been identified. These findings are significant in analyzing and understanding the chemical impact of substances like 6'-chloroaureol in various industries, including food and beverages (Capone et al., 2010).

properties

Molecular Formula

C21H29ClO2

Molecular Weight

348.9 g/mol

IUPAC Name

(1S,10R,11S,14S)-7-chloro-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6-trien-6-ol

InChI

InChI=1S/C21H29ClO2/c1-13-6-9-17-19(2,3)10-5-11-21(17)20(13,4)12-14-16(24-21)8-7-15(23)18(14)22/h7-8,13,17,23H,5-6,9-12H2,1-4H3/t13-,17-,20+,21-/m0/s1

InChI Key

WTHNHDFNKOVPBI-LNWOYWOMSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(O3)C=CC(=C4Cl)O)C)CCCC2(C)C

Canonical SMILES

CC1CCC2C(CCCC23C1(CC4=C(O3)C=CC(=C4Cl)O)C)(C)C

synonyms

6'-chloroaureol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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